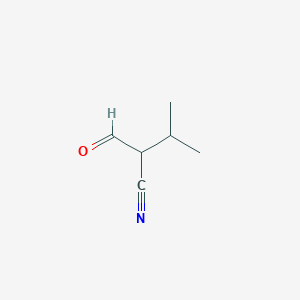

2-Formyl-3-methylbutanenitrile

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-formyl-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMMJHMFZQJKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956066 | |

| Record name | 2-Formyl-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345581-33-1 | |

| Record name | 2-Formyl-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Formyl Containing Nitriles in Organic Synthesis

Formyl-containing nitriles, also known as α-formyl nitriles, represent a class of organic compounds that serve as valuable precursors in the synthesis of a wide array of molecular structures. longdom.org The presence of two reactive functional groups—the electrophilic aldehyde (formyl) and the nucleophilic (after deprotonation) α-carbon adjacent to the cyano group—allows for diverse and powerful chemical transformations. eurjchem.com These building blocks are particularly crucial in heterocyclic chemistry, where they facilitate the construction of complex ring systems. eurjchem.commdpi.com

The nitrile group is a versatile functional group in organic chemistry, widely used in the creation of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net It can be readily converted into other important moieties such as amines, carboxylic acids, or amides. researchgate.net When combined with a formyl group, the synthetic utility is greatly enhanced. For instance, these compounds can participate in condensation reactions with various carbon and nitrogen nucleophiles, leading to the formation of fused heterocyclic systems. eurjchem.com The synthesis of α-formyl nitriles is often achieved through the formylation of a corresponding nitrile using reagents like ethyl formate (B1220265) in the presence of a strong base. This accessibility makes them readily available starting materials for multi-step syntheses.

Significance of 2 Formyl 3 Methylbutanenitrile As a Synthetic Intermediate and Building Block

2-Formyl-3-methylbutanenitrile (C6H9NO) is a specific α-formyl nitrile that has demonstrated considerable utility as a synthetic intermediate. nih.gov Its structure, featuring an isopropyl group adjacent to the formyl-nitrile core, provides a unique steric and electronic profile that influences its reactivity and the structure of its downstream products.

A primary and well-documented application of this compound is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including acting as antifungal, antibacterial, and antitumor agents. researchgate.net Specifically, this compound serves as a key precursor in the creation of resorcylate aminopyrazole Hsp90 inhibitors. researchgate.net In one reported synthesis, it is reacted with an aminopyrazole in a condensation reaction to form the core pyrimidine (B1678525) ring of the target inhibitor. researchgate.net This reaction highlights the compound's role as a bifunctional electrophile, where the formyl group reacts to initiate the cyclization.

The general procedure for synthesizing α-formyl nitriles like this compound involves the dropwise addition of a nitrile (in this case, isovaleronitrile) and ethyl formate (B1220265) to a suspension of a base like potassium tert-butoxide in a solvent such as THF. researchgate.net This method provides access to the necessary building block for these complex syntheses.

Overview of Key Research Domains for 2 Formyl 3 Methylbutanenitrile

Established Synthetic Routes to this compound

The primary established method for synthesizing this compound involves the formylation of isovaleronitrile. This approach has been documented in several studies, with variations in reagents and conditions to improve yield and purity.

Synthesis from Isovaleronitrile and Related Nitriles

A common route to this compound is through the formylation of isovaleronitrile. nih.govgoogle.comunimi.it One procedure involves the use of a strong base, such as potassium tert-butoxide or lithium diisopropylamide (LDA), to deprotonate the α-carbon of isovaleronitrile, creating a nucleophilic carbanion. nih.govgoogle.comunimi.it This carbanion then reacts with a formylating agent, typically ethyl formate, to introduce the formyl group and yield the desired product. nih.govgoogle.comunimi.it

Another described method utilizes diisopropylamine (B44863) and n-butyllithium to generate LDA in situ. google.com Isovaleronitrile is then added to this solution at low temperatures, followed by the addition of ethyl formate to complete the formylation. google.com

Table 1: Reagents for the Synthesis of this compound from Isovaleronitrile

| Base | Formylating Agent | Reference |

| Potassium tert-butoxide | Ethyl formate | nih.gov |

| Lithium diisopropylamide (LDA) | Ethyl formate | google.comunimi.it |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time.

In one reported synthesis using potassium tert-butoxide and ethyl formate in tetrahydrofuran (B95107) (THF), the reaction was stirred overnight at room temperature, resulting in a 24% yield after purification. nih.gov Another method employing LDA generated from diisopropylamine and n-butyllithium in THF was conducted at -78°C. google.com The reaction was stirred for 30 minutes at this low temperature before being allowed to warm to room temperature and stirred for an additional 16 hours. google.comunimi.it While the specific yield for this particular procedure is not explicitly stated in the provided context, a similar LDA-based synthesis yielded the product which was then used in a subsequent step. unimi.it

The reaction of β-keto nitriles with hydrazines to form 3-amino 1H-pyrazoles has been optimized using p-toluene sulphonic acid as a catalyst in polyethylene (B3416737) glycol-400, highlighting the importance of catalytic systems in related nitrile chemistry. tandfonline.com

Chromatographic Purification Strategies for Isolation

Due to the potential for side reactions and the presence of unreacted starting materials, chromatographic purification is essential for isolating pure this compound.

Automated flash chromatography is a commonly employed technique. nih.gov In one instance, the crude product was purified using a gradient of 10% to 30% acetone (B3395972) in hexanes, followed by a gradient of 5% to 20% ethyl acetate (B1210297) in dichloromethane (B109758). nih.gov Another purification protocol for a related aminopyrazole synthesized from this compound utilized automated flash chromatography with a gradient of 15% to 55% ethyl acetate in hexanes. nih.gov For a different derivative, a gradient of 2% to 6% methanol (B129727) in dichloromethane was used. nih.gov

In a separate synthesis, after quenching the reaction and performing an aqueous workup, the crude residue was purified by flash column chromatography on silica (B1680970) gel using a cyclohexane/EtOAc gradient (from 8:2 to 4:6) to afford the desired product. unimi.it

Advanced Formylation and Cyanation Strategies Applicable to Synthesis

Beyond the established routes, advanced formylation and cyanation methods offer potential alternative pathways to this compound and its precursors.

Exploration of Electrophilic Formylation Reagents and Methods

Electrophilic formylation reagents are designed to introduce a formyl group onto a nucleophilic substrate. tcichemicals.com While direct application to isovaleronitrile is not detailed in the provided sources, these reagents are fundamental in organic synthesis.

The Vilsmeier-Haack reagent, generated from DMF and phosphorus oxychloride, is a powerful electrophile used for the formylation of electron-rich aromatic and olefinic compounds. tcichemicals.comorganic-chemistry.org The Duff reaction, employing hexamethylenetetramine, is effective for formylating electron-rich aromatic compounds like phenols. tcichemicals.com For sterically hindered substrates, the Riecke reaction using dichloromethyl methyl ether is a suitable option. tcichemicals.com

The Gattermann reaction utilizes hydrogen cyanide (often generated in situ) and an acid to formylate aromatic compounds. psgcas.ac.in These methods, while traditionally applied to different substrate classes, provide a conceptual framework for developing new electrophilic formylation approaches.

Carbon Nucleophile-Mediated Formylation Approaches

Formylation can also be achieved by reacting a carbon nucleophile, such as a Grignard or organolithium reagent, with a formylating agent. tcichemicals.com N,N-disubstituted formamides, like N,N-dimethylformamide (DMF), are common reagents for this purpose in what is known as the Bouveault aldehyde synthesis. tcichemicals.com

Recent advancements have explored the use of CO2 as a C1 building block for formylation reactions. rsc.orgresearchgate.netacs.org For instance, the N-formylation of amines can be achieved using CO2 in the presence of a hydrosilane reductant. rsc.orgresearchgate.netacs.org While not a direct C-formylation of a nitrile, this highlights the ongoing development of novel formylation methodologies using sustainable reagents.

Furthermore, the synthesis of nitriles through C-C bond formation (cyanation) is a well-established field. organic-chemistry.org Various methods exist for the cyanation of different functional groups, including alcohols and alkyl halides, using reagents like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org These cyanation strategies are relevant for the synthesis of the precursor, isovaleronitrile.

An in-depth examination of the synthetic methodologies for producing this compound reveals a variety of chemical strategies. These approaches include oxidative processes and sophisticated enantioselective techniques designed to yield specific chiral versions of the molecule. This article focuses exclusively on the synthetic pathways for this compound and its derivatives, detailing specific methods as outlined.

Catalytic Transformations Utilizing 2 Formyl 3 Methylbutanenitrile

Metal-Catalyzed Reactions

Transition Metal Catalysis for C-C and C-X Bond Formation

No studies were found that specifically investigate the use of transition metal catalysts for the formation of carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds using 2-Formyl-3-methylbutanenitrile as a substrate. While the functional groups present in the molecule—an aldehyde and a nitrile—are known to participate in various transition metal-catalyzed reactions in other contexts, specific examples involving this compound are not documented.

Organometallic Reagents in Selective Transformations

There is no available research on the application of organometallic reagents to achieve selective transformations with this compound.

Organocatalytic Applications

Enantioselective Organocatalysis in Derivative Synthesis

A search for the use of this compound in enantioselective organocatalysis to synthesize chiral derivatives yielded no results. The potential for organocatalytic activation of the aldehyde or the α-position to the nitrile has not been explored in the available literature.

Nucleophile-Catalyzed Reactions

No literature was found describing nucleophile-catalyzed reactions specifically involving this compound.

Applications in Complex Molecule and Natural Product Synthesis

Building Block for Functionalized Organic Scaffolds

The unique structure of 2-formyl-3-methylbutanenitrile, featuring an isopropyl group adjacent to a stereocenter bearing a formyl and a nitrile group, makes it a valuable starting material for creating functionalized organic frameworks. It is employed as a key intermediate in multi-step syntheses to introduce specific structural motifs into larger, more complex molecules.

A primary application of this compound is in the synthesis of substituted nitrogen-containing heterocycles, particularly pyrazoles and fused pyrimidine (B1678525) systems. The compound's aldehyde group readily undergoes condensation reactions with hydrazine (B178648) derivatives to form the pyrazole (B372694) ring.

For instance, this compound is a key starting material in the synthesis of complex therapeutic agents. It is used to prepare intermediates such as 4-isopropyl-1H-pyrazol-5-amine. google.com This intermediate is then further elaborated through subsequent reactions to build more complex structures, such as pyrazolopyrimidines, which are investigated as inhibitors of the aryl hydrocarbon receptor (AHR). google.com Similarly, this compound is used in the synthesis of substituted 5-membered heteroaryl compounds, like sulfonyl triazoles, which act as NLRP3 inhibitors. google.com The general reaction involves heating this compound with a suitable hydrazine in a solvent like ethanol (B145695) to construct the core heterocyclic scaffold. google.com This approach has been utilized in the development of inhibitors for cyclin-dependent kinases (CDKs) and fungal-selective Hsp90 inhibitors. nih.govgoogleapis.com

The reaction of this compound to form a key pyrazole intermediate is highlighted in the table below.

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Hydrazine derivative | 4-Isopropyl-1H-pyrazol-5-amine | Intermediate for AHR inhibitors google.com |

| This compound | Substituted Hydrazine | Substituted Pyrazole | Precursor for NLRP3 inhibitors google.com |

While this compound is prochiral, the available literature does not provide specific examples of its application in asymmetric synthesis to produce chiral intermediates with high enantiomeric or diastereomeric excess. The syntheses reported generally proceed without explicit control of the stereocenter at the C2 position, leading to racemic mixtures or not focusing on the stereochemical outcome.

Role in Natural Product Synthesis Strategies

The structural motifs accessible from this compound make it a relevant precursor for creating synthetic analogues of biologically active natural products.

There is currently no specific information available in the scientific literature detailing the use of this compound in diverted total synthesis strategies.

The application of this compound in biomimetic synthesis, which seeks to mimic natural biosynthetic pathways, has not been described in the available research.

This compound has been successfully used as a building block to create synthetic analogues of complex natural products with potential therapeutic applications. nih.gov A notable example is its use in the synthesis of a series of aminopyrazole-substituted resorcylate amides. nih.gov These compounds were designed as fungal-selective inhibitors of Heat Shock Protein 90 (Hsp90), drawing inspiration from the structures of the natural products radicicol (B1680498) and monocillin I. nih.gov

The table below summarizes the key aspects of this application.

| Natural Product Family | Synthetic Analogue Class | Role of this compound | Therapeutic Target |

| Radicicol, Monocillin I | Aminopyrazole-substituted resorcylate amides | Precursor for the aminopyrazole core | Fungal Hsp90 nih.gov |

Intermediate for Pharmaceutical and Agrochemical Development

This compound is a chemical intermediate, indicating its potential use in the synthesis of more complex molecules. Its bifunctional nature, containing both a formyl (aldehyde) and a nitrile group, allows for a variety of chemical transformations, making it a candidate for the construction of diverse molecular scaffolds found in pharmaceuticals and agrochemicals. The reactivity of the aldehyde group allows for nucleophilic additions and condensations, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These reactive sites provide pathways to introduce complexity and build the core structures of biologically active compounds.

Heat shock protein 90 (Hsp90) inhibitors are a class of anticancer agents that interfere with the function of the Hsp90 chaperone protein, which is crucial for the stability and function of many proteins required for tumor cell growth and survival. Many Hsp90 inhibitors feature heterocyclic cores, such as purines and isoxazoles.

Antifungal agents are used to treat fungal infections. A major class of antifungal drugs, the azoles (which include triazoles and imidazoles), function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.

The synthesis of such heterocyclic cores often involves the condensation of a precursor containing a 1,3-dicarbonyl or equivalent functionality with a nitrogen-containing reagent. Theoretically, this compound could be chemically modified to serve as such a precursor. For instance, the formyl group could react with a suitable nucleophile, and the nitrile group could be transformed to participate in a cyclization reaction to form a heterocyclic ring, a common structural motif in both Hsp90 inhibitors and azole antifungals. However, specific synthetic routes published in peer-reviewed literature or patents that utilize this compound for these purposes are not currently documented.

Antiproliferative compounds are agents that inhibit cell growth and are a cornerstone of cancer chemotherapy. Many of these compounds possess complex heterocyclic structures that are key to their biological activity. Similarly, antiprotozoal agents, used to treat diseases caused by protozoa like malaria and leishmaniasis, often contain heterocyclic scaffolds such as quinolines and imidazoles.

The synthesis of these diverse structures relies on versatile building blocks. A molecule like this compound, with its dual reactivity, could potentially be utilized in multicomponent reactions to rapidly assemble complex molecular frameworks. For example, the aldehyde could react with an amine to form an imine, which could then undergo an intramolecular reaction involving the nitrile group to form a nitrogen-containing heterocycle. While plausible from a chemical standpoint, there is no specific documentation in the scientific literature of this compound being used in the development of antiproliferative or antiprotozoal compounds.

The term "drug-like molecules" refers to compounds that possess properties favorable for a substance to be a drug, such as appropriate molecular weight, lipophilicity, and the presence of functional groups that can interact with biological targets. The synthesis of libraries of such molecules is a key strategy in drug discovery.

This compound can be considered a versatile starting material for the synthesis of various small molecules. The aldehyde functionality allows for the introduction of diverse substituents through reactions like aldol (B89426) condensation, Wittig reactions, and reductive amination. The nitrile group can be converted into other functional groups such as carboxylic acids, amines, or amides, further expanding the range of possible derivatives. This versatility makes it a potentially useful, albeit not widely documented, precursor for generating a variety of structures for screening for biological activity.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the arrangement of electrons within a molecule, which in turn governs its chemical behavior. For 2-Formyl-3-methylbutanenitrile, these studies would focus on the interplay between the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups attached to the same carbon atom.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity.

For this compound, the presence of both the nitrile and formyl groups, which are strong π-acceptors, is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be associated with the lone pairs on the oxygen and nitrogen atoms, as well as the C-C and C-H sigma bonds. The precise energies and spatial distributions of these orbitals would require specific computational calculations.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Expected Characteristics |

| HOMO Energy | Relatively low due to electron-withdrawing groups. |

| LUMO Energy | Significantly lowered, indicating electrophilic character. |

| HOMO-LUMO Gap | A smaller gap would suggest higher reactivity. |

| HOMO Distribution | Likely localized on lone pairs and sigma bonds. |

| LUMO Distribution | Expected to be delocalized over the π-systems of the formyl and nitrile groups. |

The electronegative oxygen and nitrogen atoms in the formyl and nitrile groups, respectively, create a significant dipole moment in this compound. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom.

It is predicted that the carbon atoms of the carbonyl and nitrile groups will bear a partial positive charge, making them susceptible to nucleophilic attack. The oxygen and nitrogen atoms will have a partial negative charge. This charge distribution is key to predicting the regioselectivity of reactions involving this molecule. For instance, a nucleophile would preferentially attack the electrophilic carbon of the formyl group, which is generally more reactive than the nitrile carbon.

Energetic Landscape and Thermochemistry

Thermochemical properties, such as bond dissociation energies and reaction enthalpies, provide quantitative insights into the stability of a molecule and the energetics of its reactions.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The BDE of the C-CN bond in nitriles and the C-CHO bond in aldehydes are of particular interest. While specific BDEs for this compound require dedicated calculations, data from related molecules can provide valuable context. For instance, the C-CN bond dissociation energy in nitrosyl cyanide has been determined to be approximately 120.5 kJ/mol. rsc.org The C-H bond in the aldehyde group is known to be relatively weak, with a BDE around 364 kJ/mol. echemi.com

Table 2: Representative Bond Dissociation Energies (BDEs) in Related Compounds

| Bond | Compound | BDE (kJ/mol) |

| C-CN | Nitrosyl Cyanide | 120.5 ± 11.5 |

| C-H (aldehyde) | Acetaldehyde | ~364 |

| C-C | Ethane | ~377 |

Note: This table presents BDEs from different molecules for comparative purposes. The actual BDEs in this compound may vary due to its specific structure.

The enthalpy of reaction (ΔH_rxn) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). khanacademy.org Computational chemistry can be used to calculate the standard enthalpies of formation (ΔH_f) of reactants and products, from which the reaction enthalpy can be derived. libretexts.org This information is crucial for understanding the thermodynamic feasibility of a reaction and the position of the chemical equilibrium. For a molecule like this compound, this would be important in predicting the outcomes of, for example, addition reactions to the carbonyl or nitrile groups.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can map out the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition states. arxiv.org This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, a key area of investigation would be the relative activation barriers for nucleophilic addition to the formyl versus the nitrile group. By locating the transition state structures and calculating their energies, it is possible to predict which reaction pathway is kinetically favored. The characterization of the transition state's geometry and vibrational frequencies confirms that it is a true saddle point on the potential energy surface, connecting reactants and products. nih.gov

Prediction of Regioselectivity and Stereoselectivity

A significant challenge in the synthesis of molecules with multiple functional groups and stereocenters is controlling the regioselectivity and stereoselectivity of the reactions. Computational methods have proven to be highly effective in predicting these outcomes.

For the synthesis of this compound, a key stereocenter is created at the carbon atom bearing the formyl group. Predicting the stereochemical outcome of the reaction is of paramount importance. Theoretical models can be employed to calculate the energies of the transition states leading to different stereoisomers. According to transition state theory, the product distribution is determined by the relative Gibbs free energies of the diastereomeric transition states.

For example, in a hypothetical asymmetric hydroformylation to produce a specific enantiomer of this compound, computational docking and DFT calculations can be used to model the interaction of the substrate with a chiral catalyst. By analyzing the steric and electronic interactions in the transition state assemblies for the formation of the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. These predictions can guide the selection of the most suitable chiral ligands for the catalyst.

The regioselectivity of the hydroformylation of an unsaturated precursor to this compound is another critical aspect. The addition of the formyl group can potentially occur at different positions. Computational analysis of the transition state energies for the formation of different regioisomers can accurately predict the major product.

| Computational Method | Predicted Outcome | Key Parameters Analyzed |

| DFT Calculations | Regioselectivity in hydroformylation | Transition state energies for different regioisomers |

| Molecular Mechanics/DFT | Stereoselectivity in asymmetric synthesis | Energies of diastereomeric transition states, non-covalent interactions |

Molecular Dynamics and Conformation Analysis

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical properties and reactivity. Molecular dynamics (MD) simulations and conformational analysis are powerful computational techniques used to explore the conformational landscape of a molecule.

MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in various solvents or at different temperatures. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with other reagents or catalysts.

Conformational analysis of this compound would likely focus on the rotation around the single bonds, particularly the C-C bond connecting the isopropyl group and the chiral center, and the C-C bond between the chiral center and the formyl group. The relative orientation of the bulky isopropyl group, the formyl group, and the nitrile group will significantly influence the molecule's reactivity. Computational methods can identify the lowest energy conformers and quantify their relative populations.

| Computational Technique | Information Obtained | Relevance to this compound |

| Molecular Dynamics (MD) | Dynamic behavior, solvent effects, conformational flexibility | Understanding reactivity in solution, interaction with catalysts |

| Conformational Search | Identification of stable conformers, relative energies | Predicting the most likely reactive shapes of the molecule |

Design of Novel Catalysts and Reagents through Computational Approaches

Computational chemistry is not only a tool for understanding existing chemical systems but also a powerful engine for the design of new and improved catalysts and reagents. By leveraging theoretical principles, it is possible to design catalysts with enhanced activity, selectivity, and stability for the synthesis of this compound.

For the hydroformylation route, computational screening of different metal-ligand combinations can identify promising candidates. High-throughput virtual screening can be used to evaluate large libraries of potential ligands based on descriptors that are known to correlate with catalytic performance. For example, the Tolman electronic parameter and cone angle of phosphine (B1218219) ligands can be calculated to predict their influence on the catalyst's activity and selectivity.

Furthermore, de novo catalyst design can be pursued where catalysts are designed from scratch to fit the specific requirements of the reaction. This can involve creating a model of the desired transition state and then using computational algorithms to build a ligand scaffold that stabilizes this transition state.

Quantum mechanics/molecular mechanics (QM/MM) methods can also be employed to model enzymatic catalysis for the synthesis of this compound. By understanding the mechanism of a naturally occurring enzyme that performs a similar transformation, it may be possible to engineer a biocatalyst with improved properties for this specific substrate.

| Computational Strategy | Application in Catalyst Design | Potential Impact on Synthesis |

| Virtual Screening | Rapid evaluation of large ligand libraries | Identification of novel, high-performance catalysts |

| De Novo Design | Creation of catalysts tailored for a specific reaction | Development of highly selective and active catalysts |

| QM/MM Simulations | Modeling of enzymatic reaction mechanisms | Engineering of biocatalysts for green synthesis |

Advanced Analytical Methodologies for Characterization and Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of 2-Formyl-3-methylbutanenitrile, offering insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) and splitting patterns are crucial for confirming the presence of the isopropyl, methine, and formyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₂CH- | ~1.1-1.3 | Doublet | ~6-7 |

| (CH₃)₂CH- | ~2.2-2.5 | Multiplet | - |

| -CH(CN)CHO | ~3.5-3.7 | Doublet | ~4-5 |

| -CHO | ~9.6-9.8 | Singlet | - |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the chemical shifts of all six carbon atoms in the molecule. The presence of the nitrile, carbonyl, and aliphatic carbons can be definitively identified.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| (CH₃)₂CH- | ~18-22 |

| (CH₃)₂CH- | ~30-35 |

| -CH(CN)CHO | ~45-50 |

| -C≡N | ~115-120 |

| -CHO | ~190-200 |

Purity assessment is also a key application of NMR. The integration of the proton signals allows for the quantification of the compound relative to any impurities present, provided the impurities have distinct NMR signals.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The exact mass of the compound is 111.0684 g/mol . nih.gov When coupled with chromatographic techniques such as Liquid Chromatography (LC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography (GC), MS becomes a highly sensitive and selective method for identifying the compound in complex mixtures and for real-time reaction monitoring.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information. Expected fragmentation might involve the loss of the formyl group (-CHO) or the nitrile group (-CN), leading to characteristic fragment ions.

Table of Expected Mass Spectrometry Data:

| Technique | Expected Observation | Application |

|---|---|---|

| GC-MS | Molecular ion peak at m/z 111 | Identification and quantification |

| LC-MS | Protonated molecule [M+H]⁺ at m/z 112 | Analysis of reaction mixtures |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the nitrile and carbonyl groups. The C≡N stretching vibration typically appears in the region of 2260-2240 cm⁻¹. The C=O stretching vibration of the aldehyde is expected to be observed around 1740-1720 cm⁻¹. The presence of C-H bonds in the alkyl groups will also give rise to stretching and bending vibrations in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy can also be employed to detect the vibrational modes of the molecule. The nitrile group often gives a strong and sharp signal in the Raman spectrum, which can be advantageous for identification. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table of Expected Vibrational Spectroscopy Data:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2260-2240 (sharp, medium) | 2260-2240 (strong, sharp) |

| Aldehyde (-CHO) | C=O Stretching | 1740-1720 (strong) | 1740-1720 (medium) |

| Alkyl (C-H) | Stretching | 3000-2850 (strong) | 3000-2850 (strong) |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, both for analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Due to the compound's polarity, arising from the nitrile and aldehyde functional groups, reversed-phase HPLC is a suitable method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection can be achieved using a UV detector, as the aldehyde group possesses a chromophore that absorbs in the UV region. HPLC is particularly useful for monitoring the progress of a reaction by taking aliquots from the reaction mixture and analyzing the relative concentrations of reactants, intermediates, and products over time.

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, given its expected volatility. A capillary column with a non-polar or moderately polar stationary phase, such as a polydimethylsiloxane-based phase, would be appropriate. The compound can be detected with high sensitivity using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). GC is well-suited for assessing the purity of the final product and for monitoring reactions that are conducted in the gas phase or with volatile components.

Table of Mentioned Compounds:

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Automated Flash Chromatography

The purification of this compound from a crude reaction mixture typically involves a systematic approach, beginning with method development using thin-layer chromatography (TLC). A representative TLC analysis for a crude sample of this compound is outlined in Table 1.

Table 1: Hypothetical TLC Analysis for Method Development in the Purification of this compound

| Parameter | Details |

|---|---|

| Stationary Phase | Silica (B1680970) gel 60 F254 |

| Mobile Phase | 20% Ethyl Acetate (B1210297) in Hexane |

| Visualization | UV light (254 nm) and Potassium Permanganate stain |

| Rf Value (Target Compound) | ~0.45 |

| Rf Value (Major Impurity 1) | ~0.60 |

| Rf Value (Major Impurity 2) | ~0.20 |

Based on the TLC data, a gradient elution method for automated flash chromatography can be developed. A typical purification protocol for a multi-gram scale synthesis of this compound is detailed in Table 2. The use of a pre-packed silica gel column in an automated system ensures high resolution and consistent performance. teledynelabs.com

Table 2: Representative Parameters for Automated Flash Chromatography Purification of this compound

| Parameter | Specification |

|---|---|

| Instrument | Teledyne ISCO CombiFlash or similar |

| Stationary Phase | Pre-packed silica gel cartridge (e.g., 40 g, 40-63 µm particle size) |

| Mobile Phase A | Hexane |

| Mobile Phase B | Ethyl Acetate |

| Elution Gradient | 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30% B |

| Flow Rate | 40 mL/min |

| Detection | UV at 210 nm and 254 nm |

| Sample Loading | Dry loading on silica gel |

| Expected Elution Time | 15-20 min |

The automated system allows for real-time monitoring of the elution profile via UV detection, enabling the precise collection of fractions containing the purified product. This targeted fraction collection minimizes solvent waste and reduces the need for extensive post-purification analysis. teledynelabs.com

Crystallographic Analysis of Solid-State Derivatives

Due to the liquid nature of this compound at room temperature, direct single-crystal X-ray diffraction analysis is not feasible. To overcome this limitation, a solid-state derivative is synthesized to facilitate crystallographic studies. A common strategy is the conversion of the aldehyde functionality into a crystalline hydrazone derivative. The reaction with a suitable hydrazine (B178648), such as 2,4-dinitrophenylhydrazine, typically yields a stable, crystalline solid.

The resulting 2,4-dinitrophenylhydrazone derivative of this compound can be crystallized from an appropriate solvent system, such as ethanol-water, to produce single crystals suitable for X-ray analysis. The crystallographic data obtained provides unambiguous confirmation of the molecular structure and offers insights into the solid-state packing and intermolecular interactions. mdpi.com

Table 3: Hypothetical Crystallographic Data for the 2,4-Dinitrophenylhydrazone Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C12H13N5O4 |

| Formula Weight | 291.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 13.5 |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 |

| Volume (ų) | 1375 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.405 |

The analysis of the crystal structure would confirm the connectivity of the this compound backbone and reveal the stereochemical relationship between the formyl and nitrile groups. Furthermore, the solid-state packing arrangement, including any hydrogen bonding or π-stacking interactions involving the dinitrophenyl moiety, can be elucidated. mdpi.com

Integration of Analytical Data for Comprehensive Mechanistic Understanding

A thorough understanding of the reaction mechanism for the formation of this compound is essential for process optimization and control. This is achieved through the integration of data from various analytical techniques applied throughout the course of the reaction.

Consider a plausible synthetic route to this compound via the hydrocyanation of methacrolein (B123484) followed by hydroformylation. The progress of this multi-step synthesis can be monitored using a combination of chromatographic and spectroscopic methods.

Table 4: Integrated Analytical Approach for Mechanistic Studies of this compound Synthesis

| Analytical Technique | Application in Mechanistic Study |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Monitoring the consumption of starting materials (methacrolein) and the formation of the intermediate (3-methyl-3-butenenitrile) and final product. Identification of byproducts. |

| In-situ Infrared (IR) Spectroscopy | Real-time tracking of the disappearance of the C=C bond of methacrolein and the appearance of the C≡N stretch of the nitrile intermediate, followed by the appearance of the C=O stretch of the aldehyde product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of the intermediate and final product isolated from the reaction mixture. Analysis of crude reaction mixtures to determine conversion and selectivity. |

| High-Performance Liquid Chromatography (HPLC) | Quantification of reactants, intermediates, and products at various time points to determine reaction kinetics. |

By correlating the data from these techniques, a detailed picture of the reaction pathway can be constructed. For instance, in-situ IR spectroscopy can provide real-time kinetic data on the formation of the nitrile intermediate, while GC-MS analysis of aliquots taken over time can quantify its conversion to the final product. NMR spectroscopy of isolated intermediates and byproducts provides definitive structural information, which is crucial for identifying any isomerization or side reactions. This integrated approach allows for a comprehensive understanding of the reaction mechanism, enabling the optimization of reaction conditions to maximize the yield and purity of this compound.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Protocols

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of 2-Formyl-3-methylbutanenitrile is no exception. Future research will likely focus on developing sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of biomass-derived aldehydes as starting materials. rsc.org This approach aligns with the principles of a circular economy by converting renewable feedstocks into valuable chemical intermediates. researchgate.net The development of bio-based nitrile latexes , for instance, highlights the potential for creating more sustainable materials from nitrile compounds. nih.gov

Biocatalysis presents another significant opportunity for the green synthesis of nitriles. researchgate.net Enzymes such as hydroxynitrile lyases (HNLs) and halohydrin dehalogenases can offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and solvents. researchgate.netmdpi.com The enzymatic synthesis of cyanohydrins, which are structurally related to α-formylnitriles, has been well-established and provides a strong foundation for developing biocatalytic routes to this compound. nih.gov

Furthermore, the exploration of electrosynthesis from primary alcohols and ammonia (B1221849) using simple nickel catalysts offers a cost-effective and environmentally friendly alternative to traditional methods. nih.gov The use of ionic liquids as catalysts in the synthesis of nitriles from aldehydes also represents a green and efficient strategy. researchgate.net These methods avoid the use of toxic metals and hazardous reagents, contributing to a safer and more sustainable chemical process. acs.org

| Green Synthesis Approach | Key Advantages | Relevant Research Areas |

| Biomass-Derived Feedstocks | Utilization of renewable resources, contribution to circular economy. rsc.orgresearchgate.net | Synthesis from biomass-derived aldehydes. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Use of hydroxynitrile lyases and halohydrin dehalogenases. researchgate.netmdpi.com |

| Electrosynthesis | Use of electricity as a clean reagent, mild conditions. nih.gov | Nickel-catalyzed synthesis from primary alcohols and ammonia. nih.gov |

| Ionic Liquids | Recyclable catalysts, metal-free conditions. researchgate.net | Domino-type multi-interaction synergetic catalysis. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency is paramount in the synthesis of fine chemicals. Future research will undoubtedly focus on the discovery and development of novel catalytic systems tailored for the synthesis of this compound and other α-formylnitriles.

Asymmetric catalysis is a key area of investigation to produce enantiomerically pure forms of the compound, which is often crucial for applications in the pharmaceutical and life sciences sectors. While specific catalysts for the asymmetric hydrogenation of α,β-unsaturated nitriles have been explored, further development is needed for α-formylnitriles. mdpi.com The use of chiral organocatalysts in Strecker-type reactions to produce α-aminonitriles demonstrates the potential of this approach for creating chiral centers adjacent to a nitrile group. mdpi.comresearchgate.net

Organocatalysis , in general, offers a metal-free alternative for various transformations and has been successfully applied to the synthesis of functionalized nitriles. mdpi.comresearchgate.net The development of novel organocatalysts could lead to more efficient and selective methods for the formylation of nitriles or the hydrocyanation of α,β-unsaturated aldehydes.

The hydrocyanation of α,β-unsaturated carbonyl compounds is a fundamental reaction for the synthesis of β-cyano ketones, and advancements in this area could be adapted for the synthesis of α-formylnitriles. nih.gov Research into novel catalyst systems, such as those based on nickel, for the hydrocyanation of alkynes and alkenes continues to evolve, offering new possibilities for nitrile synthesis. researchgate.netnih.gov

Furthermore, the development of novel zirconium-based catalysts for the enantioselective synthesis of α-aminonitriles highlights the potential for exploring other transition metal catalysts for the synthesis of this compound with high stereocontrol. nih.gov

| Catalytic System | Potential Advantages | Research Focus |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. | Chiral metal complexes and organocatalysts. mdpi.com |

| Organocatalysis | Metal-free, environmentally benign. mdpi.comresearchgate.net | Development of new catalysts for formylation and cyanation reactions. |

| Advanced Hydrocyanation Catalysts | Improved efficiency and selectivity in C-CN bond formation. nih.gov | Novel metal-based and organocatalytic systems. researchgate.netnih.gov |

| Novel Transition Metal Catalysts | Unique reactivity and selectivity profiles. | Exploration of earth-abundant and biocompatible metals. nih.gov |

Expanding the Scope of Applications in Emerging Fields

While the current applications of this compound are not extensively documented in publicly available literature, its unique bifunctional nature, possessing both an aldehyde and a nitrile group, suggests significant potential as a versatile building block in organic synthesis. rsc.orgmdpi.com Future research is expected to unlock its utility in various emerging fields.

In medicinal chemistry , the nitrile group is a common functional group in many pharmaceutical compounds, and the aldehyde functionality allows for a wide range of chemical transformations. This makes this compound a potentially valuable scaffold for the synthesis of novel bioactive molecules. The development of new building blocks is a crucial strategy for improving the quality and novelty of compounds in drug discovery programs. researchgate.net

In materials science , the nitrile group can be utilized in the synthesis of polymers and other advanced materials. The aldehyde group can participate in condensation reactions to form various heterocyclic structures, which are important components in many functional materials.

The versatility of aminonitriles, which can be derived from α-formylnitriles, as building blocks in the synthesis of a large variety of heterocyclic compounds, alkaloids, and α-amino acids, further underscores the potential of this compound as a precursor to complex and valuable molecules. researchgate.net

Advanced Computational-Experimental Synergy for Predictive Synthesis

The integration of computational chemistry with experimental work is a powerful strategy for accelerating the discovery and optimization of synthetic methods. For this compound, this synergy can be leveraged to design novel catalysts, understand reaction mechanisms, and predict reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of catalytic reactions involved in the synthesis of nitriles, such as hydrocyanation. researchgate.netmdpi.comsciforum.net By understanding the energetic profiles of different reaction pathways, researchers can rationally design catalysts with improved activity and selectivity. rsc.org

Computational modeling can also be used to predict the properties and reactivity of this compound and its derivatives. nih.gov This predictive capability can guide experimental efforts towards the most promising applications and synthetic transformations.

A combined computational and experimental approach has been successfully used to rationalize and improve the stereochemistry of enzymatic nitrile synthesis. nih.gov Molecular modeling and in silico mutations can provide detailed insights into enzyme active sites, enabling the rational design of mutants with enhanced enantioselectivity. nih.gov This approach could be instrumental in developing highly selective biocatalysts for the production of chiral this compound.

| Computational Approach | Application in this compound Research | Expected Outcome |

| DFT Calculations | Mechanistic studies of catalytic synthesis. rsc.orgresearchgate.netmdpi.comsciforum.net | Rational design of more efficient and selective catalysts. |

| Molecular Modeling | Prediction of reactivity and properties. nih.gov | Guidance for experimental design and application development. |

| In Silico Enzyme Design | Engineering of biocatalysts for enantioselective synthesis. nih.gov | Development of highly efficient and stereoselective biocatalytic routes. |

Investigation of Bio-Inspired Synthetic Pathways

Nature often provides elegant and efficient solutions to complex chemical transformations. Investigating bio-inspired synthetic pathways for the production of this compound could lead to novel and sustainable manufacturing processes.

As previously mentioned, the use of enzymes like hydroxynitrile lyases (HNLs) for the synthesis of cyanohydrins is a well-established bio-inspired approach. nih.gov Research could focus on identifying or engineering HNLs or other enzymes that can directly catalyze the formylation of a nitrile or the cyanation of an appropriate aldehyde precursor to yield this compound. The biocatalytic enantioselective synthesis of chiral β-hydroxy nitriles using cyanohydrins as a cyano source demonstrates the potential for enzymatic C-C bond formation to create functionalized nitriles. researchgate.netmdpi.com

The study of metabolic pathways in microorganisms that produce nitrile-containing compounds could also provide inspiration for the development of novel synthetic strategies. By mimicking these natural processes, it may be possible to design artificial metabolic pathways in engineered microorganisms for the fermentative production of this compound from simple sugars or other renewable feedstocks.

Development of High-Throughput Screening Methods for Reactivity and Applications

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methods will be crucial. These methods allow for the rapid testing of a large number of reaction conditions or the screening of the compound against various biological targets.

HTS can be employed to rapidly identify optimal catalysts and reaction parameters for the synthesis of this compound, significantly reducing the time and resources required for process development. By screening a wide range of catalysts, solvents, and temperatures simultaneously, researchers can quickly pinpoint the most efficient and selective synthetic routes.

In the context of drug discovery, HTS can be used to screen this compound and its derivatives for biological activity against a wide array of targets. This can lead to the identification of new lead compounds for the development of novel therapeutics. The versatility of the α-formylnitrile scaffold makes it an attractive candidate for inclusion in compound libraries for HTS campaigns.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Formyl-3-methylbutanenitrile, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Start with precursor selection, such as 3-methylbutanenitrile derivatives, and employ formylation via Vilsmeier-Haack or Gattermann-Koch reactions. Optimize temperature (e.g., 0–5°C for stability) and catalysts (e.g., POCl₃ for electrophilic formylation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity. Monitor intermediates using TLC and confirm final structure via NMR (¹H/¹³C) and FT-IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly in distinguishing structural isomers?

- Methodological Answer : Use ¹H NMR to identify aldehyde protons (δ 9.5–10.5 ppm) and nitrile groups (non-protonated). ¹³C NMR confirms carbonyl (δ ~190 ppm) and nitrile (δ ~120 ppm) carbons. IR spectroscopy detects C≡N (2240–2260 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches. For isomer differentiation (e.g., positional or stereoisomers), employ 2D NMR (COSY, HSQC) and compare retention times via GC-MS .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to avoid light-induced decomposition. Use anhydrous solvents (e.g., THF, DCM) during reactions. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and assess degradation products using LC-MS .

Advanced Research Questions

Q. How can solvent effects on the reactivity of this compound in nucleophilic addition reactions be systematically investigated?

- Methodological Answer : Design a solvent polarity study using aprotic (e.g., DMF, DMSO) vs. protic (e.g., MeOH, H₂O) solvents. Monitor reaction kinetics via in situ FT-IR or NMR. Analyze transition states computationally (DFT) to explain rate differences. For aqueous reactions, adjust pH using phosphate buffers (e.g., pH 7.1 as in ) to stabilize intermediates.

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Apply criteria from fragrance material safety assessments (e.g., RIFM’s tiered evaluation ). Replicate studies under standardized OECD guidelines, controlling variables like purity (>98%), solvent choice, and exposure duration. Use structural analogs (e.g., 4-formyl-3-methoxybenzonitrile ) to infer toxicity mechanisms. Perform meta-analyses to identify outlier methodologies or confounding factors .

Q. How can researchers design experiments to elucidate the role of this compound in multicomponent reactions (e.g., Strecker synthesis)?

- Methodological Answer : Use DoE (Design of Experiments) to vary stoichiometry, temperature, and catalysts (e.g., Lewis acids). Track intermediates via LC-MS and characterize products via X-ray crystallography. Compare kinetic vs. thermodynamic control by quenching reactions at timed intervals. For enantioselective variants, employ chiral HPLC or NMR with shift reagents .

Q. What analytical approaches validate the absence of common method variance (CMV) in spectroscopic data for this compound?

- Methodological Answer : Adapt social science CMV checks :

- Compare measurement models (null vs. multifactor) using confirmatory factor analysis (CFA).

- Calculate average variance extracted (AVE) for latent constructs (e.g., purity, stability).

- Ensure method factor contributes <25% variance. Validate via inter-laboratory reproducibility studies.

Data Contradiction & Validation

Q. How should discrepancies in reported reaction yields for this compound be addressed?

- Methodological Answer : Audit synthetic protocols for undocumented variables (e.g., trace moisture, oxygen levels). Replicate reactions under controlled conditions (glovebox, Schlenk techniques). Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms for peer validation. Apply statistical tools (ANOVA, regression) to identify critical factors .

Q. What computational methods predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations to model solvent interactions. Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian or ORCA to predict electrophilic/nucleophilic sites. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。